molecular formula C11H12N2O2 B11808278 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid

2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid

Cat. No.: B11808278
M. Wt: 204.22 g/mol
InChI Key: ZOIBNYCXQSUWOO-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group at the 2-position and an acetic acid moiety at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with ethyl chloroacetate in the presence of a base such as potassium carbonate, followed by cyclization to form the benzimidazole ring. The resulting intermediate is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. Additionally, the compound can interfere with DNA synthesis and repair, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)acetic acid
  • 2-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetic acid
  • 2-(2-Propyl-1H-benzo[d]imidazol-5-yl)acetic acid

Uniqueness

2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position and the acetic acid moiety at the 5-position can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-ethyl-3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C11H12N2O2/c1-2-10-12-8-4-3-7(6-11(14)15)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZOIBNYCXQSUWOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)CC(=O)O

Origin of Product

United States

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